molecular formula C11H16N2O6 B12334126 1-(2'-O,4-C-Methylene--D-ribofuranosyl)thymine

1-(2'-O,4-C-Methylene--D-ribofuranosyl)thymine

Cat. No.: B12334126
M. Wt: 272.25 g/mol
InChI Key: VCPFBYHKXLUNRW-GXOAJRDKSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of pyrimidinedione, featuring a unique structure that includes a lyxofuranosyl moiety and a methyl group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid with specific aldehydes and anilines in a three-component one-pot reaction . This method allows for the functionalization of the pyrimidinedione core, providing access to various derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinedione compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, alter cellular pathways, or bind to nucleic acids. The exact pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1,3-Disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione: Shares a similar pyrimidinedione core but differs in the substituents attached.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in their heterocyclic structure but with different functional groups and applications.

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- apart is its unique combination of the lyxofuranosyl moiety and the methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized industrial applications.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6-,7+,9-,11+/m1/s1

InChI Key

VCPFBYHKXLUNRW-GXOAJRDKSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O

Origin of Product

United States

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